2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one
Description
The compound 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one is a heterocyclic molecule featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring and aromatic groups. Key structural attributes include:
- A phthalazin-1-one scaffold, known for its pharmacological relevance in drug discovery (e.g., PARP inhibitors).
- A 3,4-dimethoxyphenyl moiety attached to the oxadiazole ring, which may enhance electron-donating properties and receptor binding.
- A 4-isopropylphenyl group at the 4-position of the phthalazinone, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-propan-2-ylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)18-9-11-19(12-10-18)26-21-7-5-6-8-22(21)28(33)32(30-26)16-25-29-27(31-36-25)20-13-14-23(34-3)24(15-20)35-4/h5-15,17H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWPEWOCHSVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxadiazole ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the phthalazinone core: This step typically involves the condensation of phthalic anhydride with appropriate amines or hydrazines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activities, which can alter metabolic pathways.
Interacting with receptors: Modulating receptor functions, which can influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
*Estimated based on structural similarity.
Key Observations :
- Compared to oxadiazon (a herbicide), the target lacks chlorine atoms but incorporates a bulkier phthalazinone core, which may shift its bioactivity toward pharmaceutical applications .
- Heterocycles like 4g and 4h () prioritize fused benzodiazepin/oxazepin moieties, contrasting with the phthalazinone-oxadiazole hybrid in the target compound .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound | logP* | Solubility (mg/mL)* | Polar Surface Area (Ų)* |
|---|---|---|---|
| Target Compound | ~3.5 | <0.1 (low) | ~95 |
| CAS 1207014-04-7 | ~3.0 | <0.1 (low) | ~85 |
| Oxadiazon | ~4.2 | ~0.05 (very low) | ~55 |
*Calculated using tools like Multiwfn () or ADMET predictors.
Analysis :
- The target’s higher polar surface area (vs. oxadiazon) suggests reduced membrane permeability but improved water solubility.
- The dimethoxy groups increase H-bond acceptors (8 vs.
Hypothesized Bioactivity Based on Structural Analogues:
Phthalazinone Core: Associated with kinase or PARP inhibition in drug discovery. The isopropylphenyl group may enhance hydrophobic binding in enzyme pockets.
Oxadiazole Ring : Common in agrochemicals (e.g., oxadiazon) but also found in antimicrobial/anticancer agents. The dimethoxyphenyl substitution may reduce herbicidal activity compared to dichlorophenyl derivatives .
Methoxy Groups: Electron-donating effects could stabilize interactions with aromatic residues in proteins, as suggested by noncovalent interaction analysis methods () .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing existing literature and case studies.
Anticancer Properties
Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including human lung adenocarcinoma and colorectal cancer. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 1.14 μM to 9.27 μM against specific tumor cell lines .
Table 1 summarizes the anticancer activity of related oxadiazole compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.6 |
| Compound B | CaCo-2 (colon cancer) | 7.8 |
| Compound C | MCF-7 (breast cancer) | 3.9 |
| Compound D | A549 (lung cancer) | 6.5 |
These findings suggest that the oxadiazole group contributes significantly to the anticancer properties of these compounds.
Anti-inflammatory and Antiviral Activities
In addition to anticancer effects, oxadiazole derivatives have shown anti-inflammatory and antiviral activities. They inhibit various enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory pathways . Moreover, some studies report antiviral efficacy against viruses like HIV and influenza by disrupting viral replication processes.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The oxadiazole moiety has been linked to inhibition of histone deacetylases (HDACs), which play a role in cancer progression and inflammation.
- Receptor Modulation : Compounds similar to this one have been shown to act as agonists or antagonists at various receptors involved in cellular signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. Among these, one derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 2.76 μM against ovarian cancer cells . This study underscores the potential of modifying existing structures to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
